N-benzyl-2-[(2-chlorophenyl)sulfanyl]-N-methylacetamide
Description
N-benzyl-2-[(2-chlorophenyl)sulfanyl]-N-methylacetamide is a substituted acetamide derivative featuring a benzyl group, a methyl group on the acetamide nitrogen, and a 2-chlorophenylsulfanyl moiety. The compound’s design integrates a sulfanyl linker, which is common in bioactive molecules due to its role in modulating electronic and steric properties .
Properties
IUPAC Name |
N-benzyl-2-(2-chlorophenyl)sulfanyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-18(11-13-7-3-2-4-8-13)16(19)12-20-15-10-6-5-9-14(15)17/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGAQSDVTVPMEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CSC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[(2-chlorophenyl)sulfanyl]-N-methylacetamide typically involves the reaction of N-benzyl-N-methylacetamide with 2-chlorothiophenol. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[(2-chlorophenyl)sulfanyl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorophenyl group or to modify the acetamide backbone.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can produce various substituted derivatives.
Scientific Research Applications
N-benzyl-2-[(2-chlorophenyl)sulfanyl]-N-methylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-[(2-chlorophenyl)sulfanyl]-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Comparable Compounds
Key Observations:
The 2-chlorophenylsulfanyl group is structurally analogous to 2,3-dichlorophenylsulfanyl () but may exhibit distinct electronic effects due to the absence of a second chlorine atom.
Crystallographic Behavior: Cyclohexyl derivatives adopt chair conformations and form hydrogen-bonded chains (N–H⋯O) in crystal lattices , whereas triazole-containing analogs (–8) exhibit monoclinic packing with Z = 3.
Enzyme Inhibition Trends :
Biological Activity
N-benzyl-2-[(2-chlorophenyl)sulfanyl]-N-methylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound features a benzyl group attached to a methylacetamide backbone with a chlorophenyl sulfanyl substituent. The presence of the sulfanyl group is particularly noteworthy as it can undergo various chemical transformations, enhancing the compound's reactivity and potential biological efficacy.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, the compound has been tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentration (MIC) values that suggest its potential as an antibacterial agent .
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 40 |
Anticancer Effects
The compound's anticancer properties have also been investigated, particularly its ability to disrupt the KEAP1-NRF2 interaction, which is crucial for cellular defense mechanisms against oxidative stress. In assays involving HepG2 liver carcinoma cells, this compound showed significant cytotoxicity at concentrations as low as 10 µM . This suggests its potential as a lead compound in cancer therapy.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that the compound can bind to enzymes or receptors, modulating their activity and leading to various biological responses. For example, its ability to inhibit the KEAP1-NRF2 pathway suggests that it may enhance cellular antioxidant responses, thereby providing protection against oxidative damage .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds in the same class as this compound. For instance:
- Anticonvulsant Activity : Related benzamide derivatives have been shown to possess anticonvulsant properties, with some exhibiting ED50 values comparable to established medications like phenytoin .
- Chemical Reactivity : Investigations into the chemical reactivity of similar compounds reveal that modifications to the sulfanyl group can significantly alter their biological activity, suggesting pathways for optimizing efficacy through structural changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
